Cas no 5471-90-9 (N-(4-hydroxyphenyl)benzenesulfonamide)

N-(4-hydroxyphenyl)benzenesulfonamide is a sulfonamide derivative characterized by its hydroxyl-substituted phenyl ring, which enhances its reactivity and potential for further functionalization. This compound is of interest in pharmaceutical and chemical research due to its structural features, which may serve as a key intermediate in the synthesis of biologically active molecules. Its benzenesulfonamide moiety offers stability and versatility, making it suitable for applications in medicinal chemistry, particularly in the development of enzyme inhibitors or antimicrobial agents. The hydroxyl group provides a reactive site for modifications, enabling tailored derivatization for specific research or industrial needs. High purity and consistent quality ensure reliable performance in synthetic applications.
N-(4-hydroxyphenyl)benzenesulfonamide structure
5471-90-9 structure
Product Name:N-(4-hydroxyphenyl)benzenesulfonamide
CAS No:5471-90-9
MF:C12H11NO3S
MW:249.285641908646
CID:942688
PubChem ID:79622
Update Time:2025-11-01

N-(4-hydroxyphenyl)benzenesulfonamide Chemical and Physical Properties

Names and Identifiers

    • N-(4-hydroxyphenyl)benzenesulfonamide
    • AC1L2XSF
    • AC1Q6VVR
    • AC1Q78XB
    • Benzenesulfonamide, N-(4-hydroxyphenyl)-
    • N-(4-hydroxyphenyl)-benzenesulfonamide
    • N-(4-hydroxyphenyl)-phenylsulfonamide
    • N-(p-hydroxyphenyl)benzenesulfonamide
    • N-phenylsulfonyl-4-aminophenol
    • NSC28472
    • Oprea1_750995
    • p-benzenesulfonamidophenol
    • SureCN523563
    • NSC-28472
    • A913816
    • SCHEMBL523563
    • G32395
    • CS-0356404
    • NSC 28472
    • EC 654-333-7
    • DA-42121
    • n-(4-hydroxyphenyl)benzenesulphonamide
    • AKOS002305765
    • DTXSID1063934
    • EN300-56924
    • NS00006806
    • Z45652933
    • AG-668/02826022
    • Oprea1_774277
    • 5471-90-9
    • 4'-Hydroxybenzenesulfonanilide
    • N-4-hydroxyphenyl-benzenesulphonamide
    • DTXCID3041792
    • MDL: MFCD00025018
    • Inchi: 1S/C12H11NO3S/c14-11-8-6-10(7-9-11)13-17(15,16)12-4-2-1-3-5-12/h1-9,13-14H
    • InChI Key: WHZPMLXZOSFAKY-UHFFFAOYSA-N
    • SMILES: S(C1C=CC=CC=1)(NC1C=CC(=CC=1)O)(=O)=O

Computed Properties

  • Exact Mass: 249.04603
  • Monoisotopic Mass: 249.04596439g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 17
  • Rotatable Bond Count: 3
  • Complexity: 322
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Topological Polar Surface Area: 74.8Ų

Experimental Properties

  • PSA: 66.4
  • LogP: 3.34680

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N-(4-hydroxyphenyl)benzenesulfonamide Suppliers

Jiangsu Xinsu New Materials Co., Ltd
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(CAS:5471-90-9)Benzenesulfonamide, N-(4-hydroxyphenyl)-
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(CAS:5471-90-9)N-(4-羟苯基)苯磺酰胺
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N-(4-hydroxyphenyl)benzenesulfonamide Related Literature

Additional information on N-(4-hydroxyphenyl)benzenesulfonamide

Introduction to N-(4-hydroxyphenyl)benzenesulfonamide (CAS No. 5471-90-9)

N-(4-hydroxyphenyl)benzenesulfonamide, a compound with the chemical formula C₆H₆NO₃S, is a significant molecule in the field of pharmaceutical chemistry and biochemistry. This compound is identified by its unique CAS number 5471-90-9, which distinguishes it from other chemical entities and facilitates its recognition in scientific literature and databases. The molecular structure of N-(4-hydroxyphenyl)benzenesulfonamide consists of a benzenesulfonamide moiety linked to a 4-hydroxyphenyl group, making it a versatile scaffold for various biological activities.

The benzenesulfonamide group is known for its broad spectrum of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. The presence of the hydroxyl group in the aromatic ring enhances the compound's solubility and reactivity, making it an attractive candidate for further derivatization and study. Recent advancements in medicinal chemistry have highlighted the potential of this class of compounds in developing novel therapeutic agents.

In recent years, researchers have been exploring the pharmacological profile of N-(4-hydroxyphenyl)benzenesulfonamide and its derivatives. Studies have demonstrated that this compound exhibits promising antioxidant properties, which are crucial in mitigating oxidative stress and preventing chronic diseases. The hydroxyl group in the aromatic ring plays a pivotal role in these antioxidant activities by participating in redox reactions and scavenging free radicals.

Moreover, the benzenesulfonamide moiety contributes to the compound's ability to interact with biological targets such as enzymes and receptors. This interaction is essential for modulating various physiological pathways, including those involved in inflammation and cancer progression. For instance, studies have shown that derivatives of N-(4-hydroxyphenyl)benzenesulfonamide can inhibit the activity of certain kinases, which are key players in cancer cell signaling pathways.

The synthesis of N-(4-hydroxyphenyl)benzenesulfonamide involves a series of well-established organic reactions, including sulfonation, amidation, and functional group transformations. The synthesis pathway must be carefully optimized to ensure high yield and purity, which are critical for subsequent biological evaluations. Advanced synthetic techniques such as flow chemistry and catalytic processes have been employed to enhance the efficiency of these reactions.

Recent research has also focused on the computational modeling of N-(4-hydroxyphenyl)benzenesulfonamide to predict its binding affinity to biological targets. Molecular docking studies have been instrumental in identifying key interactions between the compound and its potential targets, providing insights into its mechanism of action. These computational approaches complement experimental studies and accelerate the discovery process.

The pharmacokinetic properties of N-(4-hydroxyphenyl)benzenesulfonamide are another area of interest. Understanding how this compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic efficacy and safety profile. Preclinical studies have been conducted to evaluate these properties, providing valuable data for drug development.

In conclusion, N-(4-hydroxyphenyl)benzenesulfonamide (CAS No. 5471-90-9) is a multifaceted compound with significant potential in pharmaceutical applications. Its unique structure and biological activities make it an attractive candidate for further research and development. The combination of experimental and computational approaches has provided valuable insights into its pharmacological properties, paving the way for novel therapeutic agents.

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Jiangsu Xinsu New Materials Co., Ltd
(CAS:5471-90-9)
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(CAS:5471-90-9)Benzenesulfonamide, N-(4-hydroxyphenyl)-
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